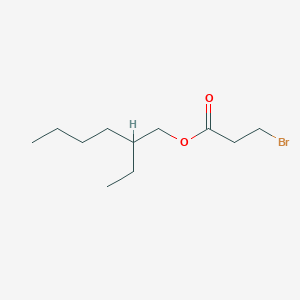
2-Ethylhexyl 3-bromopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 3-bromopropanoate is an organobromine compound with the chemical formula C11H21BrO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ester and a bromine functional group.
Preparation Methods
2-Ethylhexyl 3-bromopropanoate can be synthesized through several methods. One common method involves the esterification of 3-bromopropionic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. Another method involves the hydrobromination of 2-ethylhexyl acrylate, which proceeds in an anti-Markovnikov manner .
Chemical Reactions Analysis
2-Ethylhexyl 3-bromopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different functionalized esters.
Reduction Reactions: The compound can be reduced to 2-ethylhexyl propanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethylhexyl 3-bromopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3-bromopropanoate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is utilized in various synthetic pathways to create complex molecules. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
2-Ethylhexyl 3-bromopropanoate can be compared with similar compounds such as:
Ethyl 3-bromopropanoate: Similar in structure but with an ethyl group instead of a 2-ethylhexyl group. It is also used as an intermediate in organic synthesis.
Methyl 3-bromopropanoate: Contains a methyl group and is used in similar applications as an intermediate.
2-Ethylhexyl bromoacetate: Similar in structure but with a bromoacetate group instead of a bromopropanoate group.
These compounds share similar reactivity patterns but differ in their specific applications and the complexity of the molecules they help synthesize.
Properties
CAS No. |
5406-48-4 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
2-ethylhexyl 3-bromopropanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-9H2,1-2H3 |
InChI Key |
AYPGMQQFBHTLGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


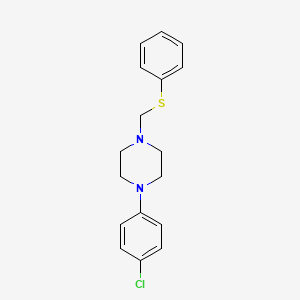
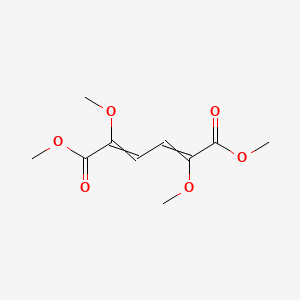
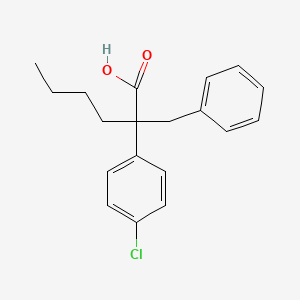


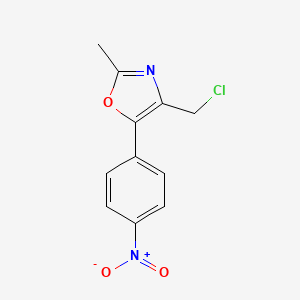
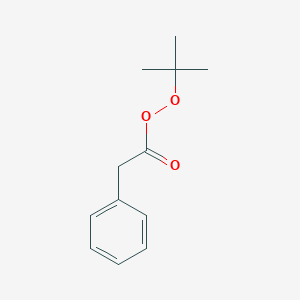
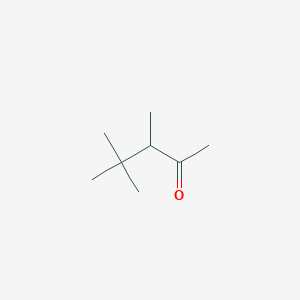
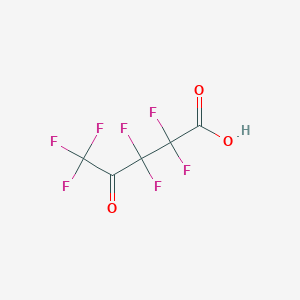
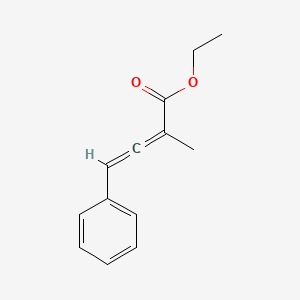
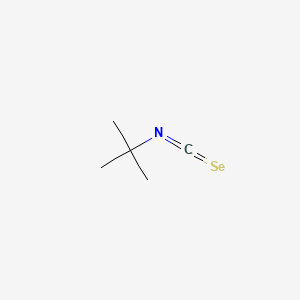
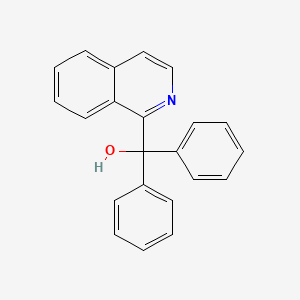
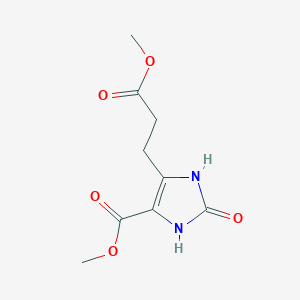
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
